molecular formula C16H22N8O2 B2688569 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide CAS No. 1797696-41-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide

Cat. No.: B2688569
CAS No.: 1797696-41-3
M. Wt: 358.406
InChI Key: RSMRDMUEBYZNOX-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyridazine ring, and a morpholinopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: This step often involves the condensation of appropriate dicarbonyl compounds with hydrazine or its derivatives.

    Attachment of the Morpholinopiperidine Moiety: This is usually done via nucleophilic substitution reactions where the morpholinopiperidine group is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings are known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide
  • 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the morpholinopiperidine moiety, in particular, can enhance its solubility and bioavailability, making it a promising candidate for drug development.

This compound’s unique structure allows it to interact with a broader range of biological targets, potentially leading to more versatile therapeutic applications.

Properties

IUPAC Name

N-morpholin-4-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O2/c25-16(21-23-6-8-26-9-7-23)13-2-1-5-22(10-13)14-3-4-15(20-19-14)24-12-17-11-18-24/h3-4,11-13H,1-2,5-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMRDMUEBYZNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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